molecular formula C11H18O3 B13596079 Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate

Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate

Cat. No.: B13596079
M. Wt: 198.26 g/mol
InChI Key: NWIFQKNQBSMOGT-UHFFFAOYSA-N
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Description

Methyl 3-(bicyclo[221]heptan-2-yl)-2-hydroxypropanoate is an organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate typically involves the esterification of 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 3-(bicyclo[2.2.1]heptan-2-yl)-2-oxopropanoate.

    Reduction: 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate is unique due to its specific substitution pattern on the bicyclic framework, which imparts distinct chemical and biological properties compared to other similar compounds. Its hydroxyl and ester functionalities provide versatile sites for chemical modifications, enhancing its utility in various applications.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 3-(2-bicyclo[2.2.1]heptanyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H18O3/c1-14-11(13)10(12)6-9-5-7-2-3-8(9)4-7/h7-10,12H,2-6H2,1H3

InChI Key

NWIFQKNQBSMOGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CC2CCC1C2)O

Origin of Product

United States

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